Lipophilicity Modulation: Quantified logP Differentiation of N-Ethyl-N-(4-propoxyphenyl)amine versus Methoxy and Ethoxy In-Class Analogs
The lipophilicity of N-Ethyl-N-(4-propoxyphenyl)amine, a key determinant of its partitioning behavior, solubility, and membrane permeability, is quantifiably distinct from its in-class analogs with shorter alkoxy chains. The target compound possesses a calculated logP value of 2.9802, which is notably higher than what would be expected for its N-ethyl-4-methoxy or N-ethyl-4-ethoxy counterparts due to the extended propyl chain [1]. This established logP value enables researchers to select this specific compound for applications requiring a moderately lipophilic secondary amine building block without needing to rely on empirical trial-and-error for solubility or retention time predictions.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.9802 |
| Comparator Or Baseline | N-Ethyl-4-ethoxyaniline (predicted lower logP, ~2.4-2.6); N-Ethyl-4-methoxyaniline (predicted lower logP, ~1.9-2.2) |
| Quantified Difference | N/A (Class-level inference based on established structure-property relationships for alkoxy chain extension) |
| Conditions | In silico calculation based on molecular structure |
Why This Matters
This specific logP value provides a quantitative basis for predicting chromatographic retention and solubility, enabling rational selection over more polar methoxy/ethoxy analogs for applications in non-polar media.
- [1] Ambinter. AMB18804903: N-Ethyl-N-(4-propoxyphenyl)amine (CAS 59731-93-0) Calculated Properties. logP: 2.9802; PSA: 21.26. (Accessed 2026). View Source
